The synthesis of 17alpha-Ethynyl-3beta-androstanediol involves several key steps:
The molecular formula of 17alpha-Ethynyl-3beta-androstanediol is , with a molar mass of approximately 316.485 g/mol.
The compound features a steroid backbone typical of androgens, with specific modifications at the 17-alpha position due to the ethynyl group and hydroxyl groups at the 3-beta and 17-beta positions .
The chemical reactivity of 17alpha-Ethynyl-3beta-androstanediol primarily involves its metabolic conversion into active metabolites. The compound itself shows minimal direct reactivity but can undergo biotransformation in biological systems:
These reactions are critical for understanding the pharmacological effects of the compound and its metabolites in vivo .
Research indicates that despite its low receptor affinity, the downstream effects through metabolites could play an essential role in its therapeutic potential.
Relevant data regarding these properties can be found in chemical databases and literature focused on synthetic steroids .
While 17alpha-Ethynyl-3beta-androstanediol was primarily investigated for its potential use in treating prostate cancer, it has broader implications in scientific research:
The strategic incorporation of 17α-ethynyl groups into steroid scaffolds originated in the 1930s with the synthesis of ethisterone (17α-ethynyltestosterone), the first orally active progestin. This modification was engineered to inhibit hepatic first-pass metabolism by blocking 17β-hydroxysteroid dehydrogenase (17β-HSD)-mediated oxidation, thereby enhancing oral bioavailability. The discovery catalyzed decades of research into 17α-alkynylated androstane and estrane derivatives for endocrine applications [3] [8].
In the 1970s, structural exploration focused on saturated androstane cores (5α-reduced steroids) to mitigate androgenicity while retaining tissue-selective effects. 17α-Ethynyl-3β-androstanediol (HE-3539) emerged from systematic studies of 3,17-dihydroxyandrostane analogues, where ethynylation at C17 stabilized the 17β-hydroxyl group against metabolic degradation. Concurrently, its positional isomer 17α-ethynyl-3α-androstanediol (HE-3235, Apoptone) was investigated for prostate cancer, though clinical development was discontinued [1] [3].
Table 1: Evolution of Key 17α-Ethynyl Steroid Analogues
Compound | Structural Modification | Primary Indication Target | Significance |
---|---|---|---|
Ethisterone | 17α-Ethynyltestosterone | Progestin replacement | First oral progestin; metabolic stability proof-of-concept |
Ethinylestradiol | 17α-Ethynylestradiol | Oral contraceptive | Gold-standard estrogen; high ER affinity |
5α-Dihydroethisterone | 17α-Ethynyl-5α-androstan-17β-ol-3-one | Androgen antagonist target | Key metabolite of ethynylated androstanediols |
17α-Ethynyl-3β-androstanediol | 17α-Ethynyl-5α-androstane-3β,17β-diol | Estrogen receptor modulation | Tissue-selective estrogenicity via 3β-OH configuration |
Synthesis of 17α-ethynyl-3β-androstanediol proceeds through multi-step functionalization of androstane precursors, with critical control over stereochemistry at C3, C5, and C17:
Table 2: Key Reactions in Synthesis of 17α-Ethynyl-3β-androstanediol
Step | Reaction | Reagents/Conditions | Stereochemical Control |
---|---|---|---|
17-Ketal formation | Ketalization | Ethylene glycol, p-toluenesulfonic acid, toluene reflux | Blocks C17 reactivity |
Δ⁴-Saturation | Catalytic hydrogenation | H₂ (60 psi), Pd/C, ethanol, 25°C | Ensures 5α-reduction |
3-Keto reduction | Stereoselective reduction | NaBH₄, CeCl₃, methanol, 0°C | Favors 3β-OH via Luche reduction |
17-Ethynylation | Nucleophilic addition | EthynylMgBr, THF, -78°C → 25°C | Attacks carbonyl re face (17α-ethynyl) |
The C3-hydroxyl configuration dictates receptor binding profiles and metabolic fates of 17α-ethynyl-androstanediol isomers:
Metabolic inversion between 3α/3β-epimers occurs in vivo through hepatic oxidoreductases, complicating isomer-specific pharmacology. The 3β-isomer demonstrates superior metabolic stability due to resistance to 3α-HSD-mediated inactivation [1] [4].
Table 3: Pharmacological Comparison of 17α-Ethynyl-Androstanediol Isomers
Parameter | 3β-Isomer (HE-3539) | 3α-Isomer (HE-3235) |
---|---|---|
ERα Binding (IC₅₀) | 16 nM | >1,000 nM |
ERβ Binding (IC₅₀) | 126 nM | >1,000 nM |
Androgen Receptor | Weak binding (IC₅₀ = 277 nM); no activation | No direct binding; activates via 5α-DHT metabolite |
Primary Bioactivity | Direct ER agonist | Prodrug (requires metabolic activation) |
Key Metabolites | 17α-Ethynyl-3α-androstanediol (minor), 5α-DHT (minor) | 17α-Ethynyl-3β-androstanediol, 5α-DHT |
To overcome rapid Phase II conjugation (glucuronidation/sulfation) of the 3β-hydroxyl group, ester prodrugs of 17α-ethynyl-3β-androstanediol were developed:
Recent approaches exploit dual-protecting groups at C3 and C17, though 17β-ethynyl steric hindrance complicates C17 derivatization. Alternately, cyclodextrin encapsulation improves aqueous solubility for injectable formulations without chemical modification [4] [7].
Table 4: Prodrug Derivatives of 17α-Ethynyl-3β-Androstanediol
Prodrug Type | Structural Feature | Advantage | Challenge |
---|---|---|---|
C3-Fatty Acid Esters | Palmitoyl/undecanoate at C3 | Extended t½ via lymphatic absorption | Variable hydrolysis kinetics |
C3-Phosphate Esters | Phosphorylated 3β-OH | Enhanced water solubility | Premature hydrolysis in gut |
Cyclodextrin Complexes | Host-guest inclusion (e.g., sulfobutyl ether-β-CD) | Parenteral administration without synthesis | Low drug loading capacity |
Nanoparticle Conjugates | Poly(lactide-co-glycolide) encapsulation | Sustained release over weeks | Manufacturing scalability |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1